molecular formula C13H8ClF3N6O B2975757 2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine CAS No. 2085690-09-9

2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine

Cat. No.: B2975757
CAS No.: 2085690-09-9
M. Wt: 356.69
InChI Key: QGALFSSQZAEWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core linked to a 1,2,3-triazole ring via a methyloxy bridge. The triazole moiety is further substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group, introducing electron-withdrawing and lipophilic characteristics. Such structural attributes are critical in agrochemical and pharmaceutical applications, where trifluoromethyl groups enhance metabolic stability and bioavailability . The compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method widely used for regioselective 1,2,3-triazole assembly .

Properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]triazol-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N6O/c14-10-3-8(13(15,16)17)4-20-12(10)24-7-9-6-23(22-21-9)11-5-18-1-2-19-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGALFSSQZAEWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a triazole moiety, and a chlorinated pyridine derivative. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of various enzymes, including those involved in inflammatory pathways.
  • Antimicrobial Activity : The presence of the triazole ring is associated with antifungal properties, as seen in other related compounds.
  • Cell Signaling Modulation : Some studies suggest that derivatives can modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of 2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine can be summarized as follows:

Activity Type Description References
AntimicrobialExhibits significant antifungal activity against various strains.
Anti-inflammatoryPotential to inhibit COX enzymes, reducing inflammation in vitro.
CytotoxicityInduces apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
AntioxidantShows scavenging activity against free radicals in preliminary studies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine against various fungal strains. The results indicated a minimum inhibitory concentration (MIC) lower than standard antifungal agents, demonstrating its potential as a new antifungal candidate.

Case Study 2: Anti-inflammatory Properties

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines. The compound showed significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to known anti-inflammatory drugs. This suggests its utility in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance:

  • Synthesis Optimization : Various synthetic routes have been explored to improve yield and purity while maintaining biological activity.
  • Structure–Activity Relationship (SAR) : Studies have identified key structural features that enhance biological efficacy, such as the importance of the trifluoromethyl group in increasing lipophilicity and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Analogues

  • Compound A (2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine) Structure: Contains two 1,2,4-triazole rings connected via pyridine and pyrazine. Key Differences: Unlike the target compound, Compound A uses 1,2,4-triazole isomers, which alter electronic distribution and hydrogen-bonding capacity. The absence of a trifluoromethyl group reduces its lipophilicity .
  • Compound B (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one) Structure: Incorporates a piperazine linker instead of a triazole, connected to the same chlorotrifluoromethylpyridine moiety. However, the lack of a triazole may reduce π-stacking interactions .

Trifluoromethylpyridine Derivatives

  • Compound C (1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine)
    • Structure : Shares the 3-chloro-5-(trifluoromethyl)pyridine group but replaces the triazole-pyrazine system with a methylhydrazine side chain.
    • Key Differences : The hydrazine group introduces nucleophilic reactivity, making it prone to oxidation. This contrasts with the triazole’s stability in the target compound .

Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Weight ~434.7 g/mol (estimated) 384.3 g/mol 455.8 g/mol
LogP ~3.2 (predicted) ~1.8 (less lipophilic) ~2.5 (moderate)
Hydrogen Bond Acceptors 7 (triazole N, pyrazine N) 8 (two triazoles) 6 (piperazine, carbonyl)

Q & A

Basic: What synthetic strategies are commonly employed for constructing the 1,2,3-triazole-pyrazine core in this compound?

The 1,2,3-triazole-pyrazine scaffold is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. For example, triazole formation can be achieved by reacting a terminal alkyne (e.g., propargyl derivatives) with an azide-functionalized pyrazine precursor under Cu(I) catalysis in THF/H₂O at 50°C . Hydrazine hydrate is often used to generate intermediates, such as hydrazones or pyrazole derivatives, which are subsequently cyclized under reflux conditions with catalysts like sodium ethoxide .

Basic: How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and tautomeric equilibria (e.g., detecting pyrazolonic tautomers in trifluoromethyl-containing derivatives ).
  • X-ray Diffraction (XRD) : SHELXL software is widely used for small-molecule refinement. For example, SHELX can resolve challenges in modeling trifluoromethyl groups and triazole ring disorder by applying restraints to atomic displacement parameters and refining against high-resolution data .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular formula accuracy, particularly for halogenated or fluorinated adducts .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

  • The trifluoromethyl group on the pyridine ring is electron-withdrawing, enhancing electrophilic substitution resistance but facilitating nucleophilic displacement of the chlorine atom .
  • The triazole ring undergoes regioselective alkylation or arylation at the N1 position under Ullmann or Buchwald-Hartwig conditions using CuI/DMEDA or Pd catalysts .
  • The pyrazine nitrogen can coordinate to metals, enabling applications in catalysis or metal-organic frameworks (MOFs) .

Advanced: How can researchers optimize the yield of triazole formation in sterically hindered environments?

Steric hindrance from the 3-chloro-5-(trifluoromethyl)pyridinyloxy group can reduce azide-alkyne coupling efficiency. Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Employing bulky ligands (e.g., TBTA) to stabilize Cu(I) and improve regioselectivity .
  • Screening solvents like DMF or DMSO, which stabilize transition states in sterically crowded systems .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from tautomerism, dynamic exchange, or impurities. For example:

  • Tautomeric Equilibria : The trifluoromethyl group in pyrazoles can stabilize lactam-lactim tautomers detectable via variable-temperature ¹H NMR .
  • Dynamic Effects : Use 2D NMR (COSY, NOESY) to assign overlapping peaks caused by rotational barriers in triazole-pyrazine hybrids .
  • Impurity Analysis : LC-MS with charged aerosol detection (CAD) identifies trace byproducts from incomplete cyclization or halogen exchange .

Advanced: What methodologies are used to evaluate the pharmacological activity of this compound?

  • Enzyme Inhibition Assays : For kinase or protease targets (e.g., factor Xa), use fluorogenic substrates and measure IC₅₀ values via fluorescence polarization .
  • SAR Studies : Systematically modify substituents (e.g., replacing chlorine with methoxy) and correlate changes with bioactivity using QSAR models .
  • ADME Profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell monolayers .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?

  • Twinning : Use SHELXD for initial structure solution and refine with TWIN/BASF commands in SHELXL .
  • Disorder : Apply PART instructions to model alternative conformations of the triazole or trifluoromethyl groups. Restraints (e.g., SIMU, DELU) improve refinement stability .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution and reduce model bias .

Advanced: How do electronic effects of the trifluoromethyl group impact structure-activity relationships (SAR)?

  • Electron-Withdrawing Effects : The -CF₃ group increases the compound’s metabolic stability by reducing cytochrome P450 oxidation susceptibility .
  • Hydrophobic Interactions : Trifluoromethyl enhances binding to hydrophobic pockets in target proteins (e.g., factor Xa’s S4 subsite) .
  • Steric Effects : Bulky -CF₃ substituents may limit derivatization at adjacent positions, necessitating computational docking studies to prioritize synthetic targets .

Advanced: What alternative heterocyclic systems can be synthesized from this compound’s intermediates?

  • Pyrazolo-triazines : React the triazole-pyrazine core with nitriles under acidic conditions to form fused systems .
  • Thiadiazoles : Treat hydrazine intermediates with CS₂/KOH to introduce sulfur-containing rings .
  • Isoxazoles : Perform 1,3-dipolar cycloaddition with nitrile oxides generated in situ from hydroxamic acids .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The trifluoromethyl group enhances stability in acidic media .
  • Thermal Analysis : Use DSC/TGA to identify decomposition points (>200°C typical for fluorinated heterocycles) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.